羽扇豆素C

描述

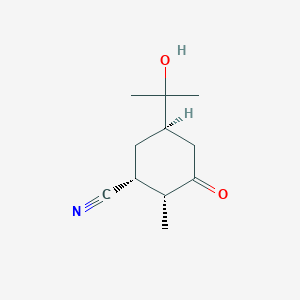

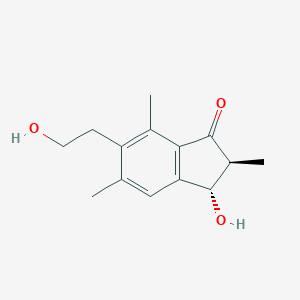

Pterosin C is a sesquiterpenoid indanone compound that belongs to the pterosin family. These compounds are primarily isolated from the bracken fern, Pteridium aquilinum, and other fern species. Pterosin C has garnered attention due to its unique chemical structure and potential biological activities.

科学研究应用

Chemistry: Pterosin C serves as a model compound for studying sesquiterpenoid synthesis and reactivity.

作用机制

Target of Action

Pterosin C, a sesquiterpenoid indanone , has been found to target enzymes involved in the pathogenesis of diseases like Alzheimer’s . It inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These enzymes play a crucial role in the development of Alzheimer’s disease, making Pterosin C a potential therapeutic agent for this condition .

Mode of Action

Pterosin C interacts with its targets, leading to changes in their activity. For instance, it inhibits BACE1 and cholinesterases, which are involved in the production of amyloid-beta peptides, a key factor in Alzheimer’s disease . By inhibiting these enzymes, Pterosin C potentially reduces the production of these harmful peptides .

Biochemical Pathways

It is known that it interferes with the enzymes involved in the production of amyloid-beta peptides . This suggests that Pterosin C may affect the amyloidogenic pathway, which leads to the accumulation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease .

Pharmacokinetics

It is known that the compound has a strong blood-brain barrier (bbb) permeability . This means that it can cross the BBB and reach the brain, which is essential for its potential therapeutic effects in Alzheimer’s disease .

Result of Action

Pterosin C’s inhibition of BACE1 and cholinesterases leads to a decrease in the production of amyloid-beta peptides . This could potentially slow down the progression of Alzheimer’s disease by reducing the accumulation of amyloid plaques in the brain . Additionally, Pterosin C has shown significant selective cytotoxicity , indicating potential anti-cancer properties.

生化分析

Biochemical Properties

Pterosin C interacts with various biomolecules in biochemical reactions. For instance, it has been found to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These interactions suggest that Pterosin C could play a role in the pathogenesis of diseases like Alzheimer’s .

Cellular Effects

Pterosin C has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to prevent cell death and reduce reactive oxygen species (ROS) production . This suggests that Pterosin C may have antioxidant properties and could potentially reduce oxidative stress-induced cell death in β-cells .

Molecular Mechanism

The molecular mechanism of Pterosin C involves its interactions at the molecular level. It has been found to inhibit BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with varying degrees of potency . These interactions suggest that Pterosin C could potentially influence enzyme activity, binding interactions with biomolecules, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Pterosin C exhibits the same effects in glucose uptake assays

Dosage Effects in Animal Models

The effects of Pterosin C vary with different dosages in animal models. Pterosin A, a related compound, has been found to improve hyperglycemia and glucose intolerance in diabetic mice when administered orally for 4 weeks

Metabolic Pathways

It is known that Pterosin C is derived from farnesyl pyrophosphate via the same protoilludane precursor as the basidiomycete metabolites illudin-S and illudol .

准备方法

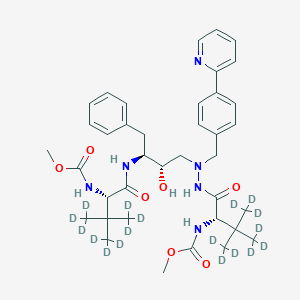

Synthetic Routes and Reaction Conditions: The synthesis of Pterosin C involves a versatile route exemplified by the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride. The resulting 1,3-indandione undergoes demethylation and reduction with zinc and acetic acid in the presence of acetic anhydride and sodium acetate. This process yields a mixture of racemic cis and trans isomers of Pterosin C diacetate, which is then hydrolyzed to obtain Pterosin C .

Industrial Production Methods: Industrial production of Pterosin C typically follows similar synthetic routes as described above, with optimizations for large-scale synthesis. The key steps involve Friedel-Crafts acylation, reduction, and hydrolysis, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions: Pterosin C undergoes various chemical reactions, including:

Oxidation: Pterosin C can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of Pterosin C can yield alcohol derivatives.

Substitution: Pterosin C can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc and acetic acid are commonly used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of halogenated or other functional groups on the aromatic ring.

相似化合物的比较

Pterosin A: Known for its antidiabetic activity by activating AMPK.

Pterosin B: Exhibits cytotoxic activity against cancer cell lines.

Pterosin L: Studied for its potential antimicrobial properties.

Uniqueness of Pterosin C: Pterosin C stands out due to its specific cytotoxic and antidiabetic activities, making it a compound of interest for further research and potential therapeutic applications.

属性

IUPAC Name |

3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-7-6-11-12(8(2)10(7)4-5-15)14(17)9(3)13(11)16/h6,9,13,15-16H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPCNRKHGFIVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (10S,11S)-Pterosin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35938-43-3 | |

| Record name | (10S,11S)-Pterosin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 156 °C | |

| Record name | (10S,11S)-Pterosin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pterosin C and where is it found?

A1: Pterosin C is a naturally occurring sesquiterpenoid belonging to the pterosins family, a group of 1-indanone derivatives. [, ] It is primarily found in bracken fern (Pteridium aquilinum) and has been isolated from various other fern species like Acrostichum aureum and Pteris multifida. [, , , , ]

Q2: What is the molecular formula and weight of pterosin C?

A2: Pterosin C has the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol. []

Q3: Are there different stereoisomers of pterosin C?

A3: Yes, pterosin C exists as both cis and trans isomers, with the trans form being more commonly found. [] Additionally, chirality exists at carbons 2 and 3, leading to (2S,3S)-pterosin C and (2R,3R)-pterosin C enantiomers. [, , , , , ]

Q4: What spectroscopic techniques are helpful in characterizing pterosin C?

A4: Various spectroscopic methods are used to elucidate the structure of pterosin C, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Circular Dichroism (CD) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). [, , ]

Q5: How does the structure of pterosin C relate to its conformation?

A5: Studies using CD spectroscopy, specifically applying Snatzke's rule, have revealed insights into the conformations of pterosin C and its derivatives. The presence of a hydroxyl group at the 3-position in pterosin C leads to a pseudoaxial conformation for this group, regardless of the configuration at the 2-position. []

Q6: What is known about the biosynthesis of pterosin C?

A6: While the complete biosynthetic pathway of pterosin C is not fully elucidated, it is thought to be derived from the same precursor as other illudalane sesquiterpenes. [] Further research is needed to fully understand the enzymatic steps involved.

Q7: Are there any analytical methods available for quantifying pterosin C in different matrices?

A8: Yes, a validated reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection has been developed for quantifying pterosin B and its glycoside pteroside B. [] This method, involving solid-phase extraction (SPE) for sample preparation, has been successfully applied to various matrices like bracken tissues, soil, and water samples. []

Q8: What are the levels of pterosin C and pteroside B in bracken and the surrounding environment?

A9: Studies have shown that the concentration of pteroside B in bracken rhizomes is significantly higher than that of pterosin B throughout the plant's growth cycle. [] Bracken stems and fronds exhibit a surge in both pterosin B and pteroside B concentrations during crosier emergence. [] Pterosin B is also detected in soil and water samples from bracken-populated areas, indicating its persistence in the environment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。